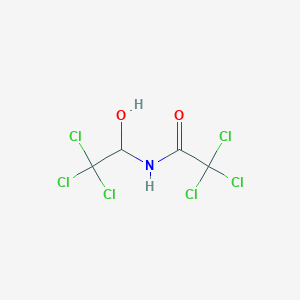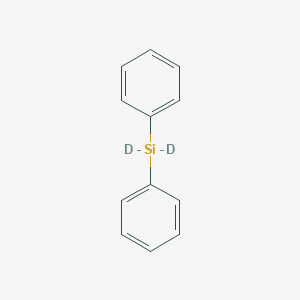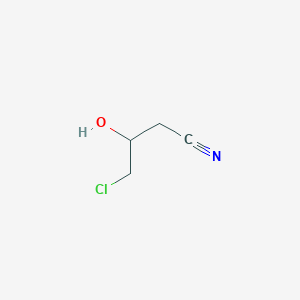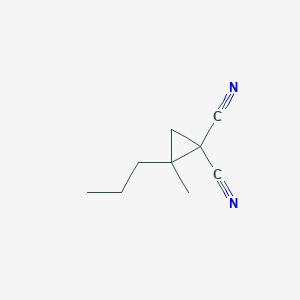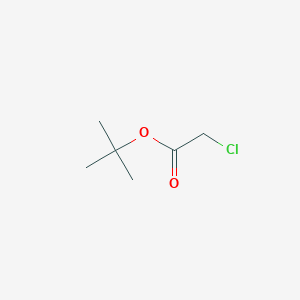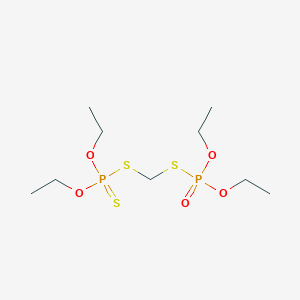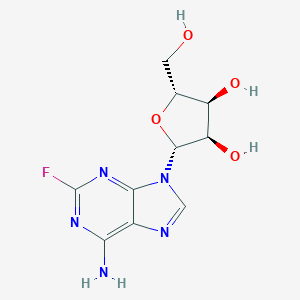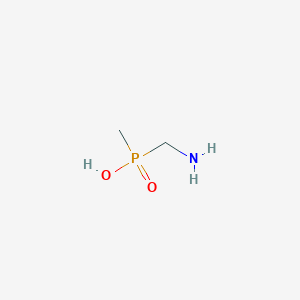![molecular formula C18H18O3 B093277 Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- CAS No. 146-81-6](/img/structure/B93277.png)
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-, also known as Boc-benzoic acid, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is widely used in the synthesis of peptides, as well as in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid is not well understood. However, it is known to act as a protecting group for the amino group of amino acids during peptide synthesis. It is also known to have some biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid has been found to have some biochemical and physiological effects. It has been shown to inhibit the growth of some bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid has been found to inhibit the activity of some enzymes, such as acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid in lab experiments is its ability to protect the amino group of amino acids during peptide synthesis. This allows for the synthesis of longer and more complex peptides. However, one of the limitations of using Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid is that it can be difficult to remove the Boc group without damaging the peptide.
Direcciones Futuras
There are several future directions for research on Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid. One area of research could be the development of new methods for removing the Boc group without damaging the peptide. Another area of research could be the investigation of the mechanism of action of Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid. Additionally, Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid could be used in the synthesis of new pharmaceuticals and agrochemicals.
Métodos De Síntesis
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid can be synthesized by reacting benzoic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine. The reaction yields Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid and triethylammonium chloride. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid is widely used in scientific research for the synthesis of peptides. It is used as a protecting group for the amino group of amino acids during peptide synthesis. The Boc group can be removed easily using acid, such as trifluoroacetic acid, to reveal the free amino group. This allows for the synthesis of longer and more complex peptides.
Propiedades
Número CAS |
146-81-6 |
|---|---|
Nombre del producto |
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- |
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
2-(4-tert-butylbenzoyl)benzoic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)17(20)21/h4-11H,1-3H3,(H,20,21) |
Clave InChI |
KFTGETZSJFJXEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Otros números CAS |
146-81-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




